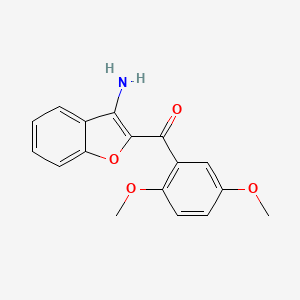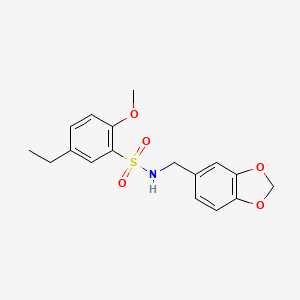
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2-(4-ethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The chloropyridine ring and ethylphenoxy group are believed to play key roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and regulatory proteins.
類似化合物との比較
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-2-(4-methylphenoxy)acetamide: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
N-(5-chloropyridin-2-yl)-2-(4-isopropylphenoxy)acetamide:
N-(5-chloropyridin-2-yl)-2-(4-tert-butylphenoxy)acetamide: The tert-butyl group introduces steric hindrance, which can affect the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-11-3-6-13(7-4-11)20-10-15(19)18-14-8-5-12(16)9-17-14/h3-9H,2,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBIDLQLNGMRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(Acetylamino)-1-naphthyl]acetamide](/img/structure/B5285556.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5285567.png)

![(3S*,5R*)-1-(2-ethylbenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5285590.png)
![4-[(E)-1-cyano-2-(4-methoxy-3-nitrophenyl)ethenyl]benzoic acid](/img/structure/B5285591.png)
![N-[2-(2-furyl)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5285603.png)
![4-benzyl-5-[1-(6-ethyl-2-methyl-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5285608.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]acetamide](/img/structure/B5285612.png)
![5,7-DIALLYL-5,7-DIHYDROIMIDAZO[4,5-F][1,2,3]BENZOTRIAZOL-6(3H)-ONE](/img/structure/B5285619.png)
![2-[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5285622.png)
![8-(1,3-benzodioxol-5-ylacetyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5285630.png)
![4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoic acid](/img/structure/B5285648.png)
![2,5-dimethyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5285655.png)

